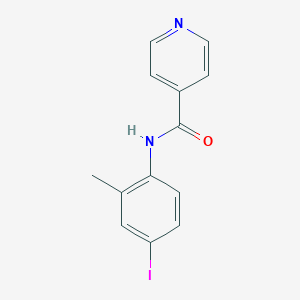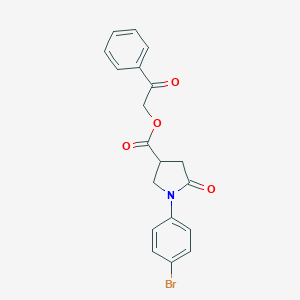![molecular formula C21H22NO3+ B271358 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is a chemical compound that belongs to the quinolinium family. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用机制
The mechanism of action of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. It has been shown to bind to DNA and RNA, and may have potential applications in gene therapy.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which play a role in neurological disorders such as Alzheimer's disease. It has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is its strong fluorescence properties, which make it a useful tool for bioimaging and biosensing applications. It is also relatively easy to synthesize, and can be obtained in good yield and purity. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium. One area of interest is the development of new biosensors and bioimaging techniques using this compound. Another potential direction is the investigation of its potential applications in gene therapy and the treatment of neurological and oxidative stress-related diseases. Additionally, further studies on its mechanism of action and potential toxicity may help to better understand its potential applications and limitations.
合成方法
The synthesis of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium involves the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine and 4-vinylquinoline in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.
科学研究应用
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium has been extensively studied for its potential applications in scientific research. It has been found to exhibit strong fluorescence properties, making it a useful tool for bioimaging and biosensing applications. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and iron.
属性
分子式 |
C21H22NO3+ |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
1-methyl-4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-12-11-15(17-7-5-6-8-18(17)22)9-10-16-13-20(24-3)21(25-4)14-19(16)23-2/h5-14H,1-4H3/q+1/b10-9+ |
InChI 键 |
XHLBTVGEPJKETM-MDZDMXLPSA-N |
手性 SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC(=C(C=C3OC)OC)OC |
SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
规范 SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)






![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)